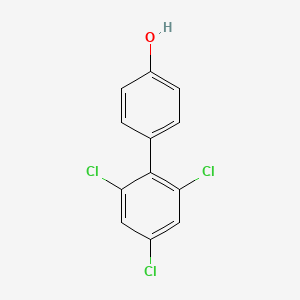

4-Hydroxy-2',4',6'-trichlorobiphenyl

Description

IUPAC Nomenclature and Structural Characterization

IUPAC Name : 4-(2,4,6-Trichlorophenyl)phenol

Molecular Formula : C₁₂H₇Cl₃O

Molecular Weight : 273.5 g/mol

SMILES Notation : C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)O

Structural Features

The molecule consists of a biphenyl scaffold with:

- A hydroxyl group (-OH) at the para position (C4) of one phenyl ring.

- Three chlorine substituents at the ortho (C2'), para (C4'), and meta (C6') positions of the adjacent phenyl ring .

The chlorine atoms induce electron-withdrawing effects, while the hydroxyl group contributes to hydrogen-bonding interactions .

Physicochemical Properties: Solubility, pKa, and Partition Coefficients

Solubility

Acid Dissociation Constant (pKa)

Spectroscopic Signatures: NMR, IR, and Mass Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 5.21 | Singlet | Hydroxyl proton (-OH) |

| 7.32–7.45 | Multiplet | Aromatic protons (C3, C5) |

| 7.62–7.75 | Doublet | Aromatic protons (C2', C6') |

¹³C NMR (100 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 115.4 | C4 (hydroxyl-attached carbon) |

| 128.9–132.7 | Chlorinated aromatic carbons |

| 153.2 | Oxygenated aromatic carbon |

Propriétés

IUPAC Name |

4-(2,4,6-trichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQJFLVGNGVJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074539 | |

| Record name | 4-Hydroxy-2',4',6'-trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14962-28-8 | |

| Record name | 2′,4′,6′-Trichloro-4-biphenylol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14962-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2',4',6'-trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2',4',6'-trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRICHLORO-4'-BIPHENYLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KW6RT30C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Suzuki-Miyaura Coupling with Protected Hydroxyl Groups

The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl systems. For OH-PCB 30, this method involves coupling a trichlorophenylboronic acid with a protected hydroxyphenyl halide. Key steps include:

-

Protection of the Hydroxyl Group : 4-Bromophenol is converted to 4-bromoanisole via methylation, preventing interference during coupling.

-

Coupling Reaction : 2,4,6-Trichlorophenylboronic acid reacts with 4-bromoanisole under palladium catalysis. The patent CN105732392A demonstrates analogous conditions:

-

Deprotection : The methyl ether is cleaved using BBr₃ or HBr/acetic acid to yield the free phenol.

Hypothetical Data Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | CH₃I, K₂CO₃, DMF | 95 |

| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, H₂O/EtOH, 95°C | 83 |

| Deprotection | BBr₃, CH₂Cl₂, 0°C → rt | 90 |

Hydroxylation of Pre-Formed PCBs

Chemical Hydroxylation via Radical Mechanisms

Hydroxylation of 2,4,6-trichlorobiphenyl (PCB 30) using hydroxyl radicals generated by Fenton’s reagent (Fe²⁺/H₂O₂) offers a direct route. However, regioselectivity challenges arise due to the electron-withdrawing chlorine substituents, which direct electrophilic attack to meta/para positions.

Key Observations :

-

Reaction Conditions : FeSO₄ (1 eq), H₂O₂ (10 eq), pH 3–4, 25°C.

-

Outcome : Predominantly forms 4-hydroxy derivatives due to steric hindrance at ortho positions.

Limitations : Low yields (<30%) and byproduct formation necessitate chromatographic purification.

Nucleophilic Aromatic Substitution

Nitro Group Reduction and Hydrolysis

A nitro group at the para position can be reduced to an amine and subsequently hydrolyzed to a hydroxyl group:

-

Nitration : Introduce a nitro group to 2,4,6-trichlorobiphenyl via mixed acid (HNO₃/H₂SO₄).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine.

-

Hydrolysis : Diazotization (NaNO₂, HCl) followed by aqueous H₂SO₃ yields the phenol.

Challenges : Nitration regioselectivity and competing side reactions reduce efficiency.

Comparative Analysis of Methods

Table 1. Efficiency of OH-PCB 30 Synthesis Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity, scalable | Requires protection/deprotection | 70–83 |

| Chemical Hydroxylation | Direct, minimal steps | Low yields, poor selectivity | 20–30 |

| Nucleophilic Substitution | Utilizes stable intermediates | Multi-step, harsh conditions | 40–50 |

Emerging Techniques and Optimization

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 4-hydroxy-2’,4’,6’-trichlorobiphényle a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique pour créer des molécules plus complexes.

Biologie : Le composé est étudié pour ses effets sur les systèmes biologiques, en particulier ses interactions avec les enzymes et les récepteurs.

Médecine : Des recherches sont menées pour comprendre ses effets thérapeutiques potentiels et ses propriétés toxicologiques.

Industrie : Il sert de précurseur pour la synthèse de colorants, d’agents de blanchiment fluorescents et d’antioxydants.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

4-Hydroxy-2',4',6'-trichlorobiphenyl is a stable, non-volatile crystalline solid with the chemical formula C12H7Cl3O. It is insoluble in water but soluble in organic solvents such as ethanol and benzene. The compound primarily interacts with biological systems by inhibiting the expression of the circadian rhythm component PER1, thereby potentially disrupting normal circadian functions.

Chemistry

- Reagent in Organic Synthesis : This compound is utilized as a reagent to synthesize more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

- Chemical Reaction Analysis : It undergoes reactions such as:

- Oxidation : The hydroxyl group can be oxidized to form quinone derivatives.

- Reduction : Further reduction can remove chlorine atoms.

- Substitution : Chlorine atoms can be replaced with other functional groups through nucleophilic substitution.

Biology

- Endocrine Disruption Studies : As a known endocrine disruptor, this compound has been studied for its interactions with estrogen receptors. Research indicates that it exerts uterotropic effects by enhancing uterine contractions mediated by oxytocin through estrogen receptor pathways .

- Toxicological Assessments : Studies have linked exposure to this compound with adverse reproductive outcomes in mammals, prompting investigations into its long-term effects on gestation and developmental processes .

Medicine

- Potential Therapeutic Applications : Ongoing research aims to elucidate the therapeutic potential of this compound, particularly in relation to its biological activity as an estrogen mimic and its implications for reproductive health .

- Toxicological Profiles : Understanding the toxicological properties of this compound is crucial for assessing risks associated with PCB exposure and developing safety guidelines for handling such compounds .

Industrial Applications

- Synthesis of Dyes and Antioxidants : The compound serves as a precursor in the production of various industrial materials, including dyes and fluorescent brighteners. Its chemical stability makes it suitable for applications requiring long-lasting performance.

Case Study 1: Estrogenic Activity in Animal Models

A study investigated the effects of this compound on uterine contractions in midgestation rats. Results demonstrated that prolonged exposure significantly increased the contractile response to oxytocin, indicating a strong interaction with estrogen receptors and highlighting its potential role as an endocrine disruptor .

Case Study 2: Toxicological Impact Assessment

Research has shown that exposure to polychlorinated biphenyls, including hydroxylated variants like this compound, is associated with reproductive health issues in both humans and wildlife. These findings underscore the necessity for ongoing monitoring and regulation of such compounds due to their persistent environmental presence and biological activity .

Mécanisme D'action

Le mécanisme d’action du 4-hydroxy-2’,4’,6’-trichlorobiphényle implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe hydroxyle lui permet de former des liaisons hydrogène avec les sites actifs des enzymes, ce qui peut inhiber leur activité. Les atomes de chlore contribuent à la lipophilie du composé, lui permettant d’interagir avec les membranes lipidiques et de perturber les processus cellulaires. Les voies et les cibles moléculaires exactes varient en fonction du contexte biologique spécifique .

Comparaison Avec Des Composés Similaires

Estrogenic Activity and Receptor Binding

The estrogenic potency of OH-PCBs is highly dependent on chlorine substitution patterns and conformational flexibility. Key findings include:

*C50: Concentration of unlabeled inhibitor yielding half-maximal specific binding relative to estradiol (C50 for estradiol = 1.0 µM) .

Key Insights :

- Ortho-chlorine substituents (e.g., 2' and 6' in 4-OH-2',4',6'-TCB) are critical for ER binding. They restrict rotation around the biphenyl bond, mimicking the planar structure of estradiol .

- Additional chlorines (e.g., 3' in 4-OH-2',3',4',5'-tetrachlorobiphenyl) reduce activity by introducing steric hindrance or altering electronic properties .

- Metabolic interactions : Some OH-PCBs, like 4-hydroxy-2',3,5-trichlorobiphenyl, inhibit sulfotransferases (SULTs) or act as substrates, diverting their biological impact from endocrine disruption to metabolic interference .

Structural and Physicochemical Properties

- Hydrophobicity : All OH-PCBs are highly hydrophobic, but chlorine number and position influence log Kow values. For example, 4-OH-2',4',6'-TCB (log Kow ~5.2) is less hydrophobic than pentachlorinated analogs (log Kow >6.5) but more persistent in tissues .

- Molecular volume : Larger OH-PCBs (e.g., 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl) exhibit stronger endocrine-disrupting activity due to enhanced interactions with hydrophobic receptor pockets .

Analytical Detection

Detection limits vary significantly among OH-PCBs due to structural differences:

Lower detection limits for dichlorinated analogs reflect their simpler structures and fewer interfering substituents .

Environmental and Metabolic Fate

- Biotransformation: 4-OH-2',4',6'-TCB is resistant to degradation by ligninolytic fungi (Pleurotus ostreatus), unlike mono- or dichlorinated OH-PCBs, due to its higher chlorination .

Activité Biologique

4-Hydroxy-2',4',6'-trichlorobiphenyl (OH-PCB 30) is a hydroxylated polychlorinated biphenyl (PCB) that has garnered significant attention due to its biological activity, particularly as an endocrine disruptor. This compound is a degradation product of PCBs, which were widely used industrially before being banned due to their environmental persistence and toxicological profiles.

Chemical Structure and Properties

OH-PCB 30 features a biphenyl core structure with three chlorine atoms substituted at the 2', 4', and 6' positions of one benzene ring, and a hydroxyl group attached at the 4th position of the other ring. This unique configuration contributes to its stability and bioactivity.

Endocrine Disruption and Estrogenic Activity

Research indicates that OH-PCB 30 can bind to estrogen receptors (ERs), mimicking the effects of natural estrogens. This binding leads to the induction of vitellogenin (VTG), a precursor protein essential for egg yolk formation in oviparous animals, particularly in fish such as rainbow trout. The compound's ability to induce VTG production demonstrates its potential as an endocrine disruptor.

Key Findings:

- Binding Affinity : OH-PCB 30 exhibits a high affinity for estrogen receptors, leading to significant biological effects, albeit with lower potency compared to natural estrogens like estradiol .

- Induction of Vitellogenin : Studies have shown that OH-PCB 30 induces VTG production in a dose-dependent manner. For instance, in juvenile rainbow trout, the plasma VTG levels reached approximately 0.048 mg/ml at high doses, which is significantly lower than those induced by natural estrogens .

- Uterotropic Effects : In animal studies, exposure to OH-PCB 30 resulted in enhanced uterine contractions in midgestation rats when combined with oxytocin, indicating its potential impact on reproductive health through estrogen receptor-mediated pathways .

Comparative Estrogenic Activity

The estrogenic activity of OH-PCB 30 can be compared with other hydroxylated PCBs. The following table summarizes some related compounds and their estrogenic activities:

| Compound Name | Structure Features | Estrogenic Activity |

|---|---|---|

| 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl | Four chlorine atoms; hydroxyl group | High |

| 4-Hydroxy-2',3',4',5'-tetrachlorobiphenyl | Four chlorine atoms; hydroxyl group | Moderate |

| 3-Hydroxy-2',4',5'-trichlorobiphenyl | Three chlorine atoms; hydroxyl group | Low |

| 2,3-Dihydroxy-5-chloro-biphenyl | Two hydroxyl groups; one chlorine atom | Variable |

This table illustrates the varying degrees of estrogenic activity among different hydroxylated PCBs, highlighting the unique profile of OH-PCB 30 within this class.

The biological activity of OH-PCB 30 is primarily mediated through its interaction with estrogen receptors. The compound's structural features allow it to mimic natural estrogens, facilitating its binding to ERs and triggering downstream biological responses:

- Estrogen Receptor Binding : The specific arrangement of chlorine atoms and the hydroxyl group allows OH-PCB 30 to effectively mimic the shape of natural estrogens, enabling it to interact with estrogen receptors .

- Induction of Uterine Contractions : Research has demonstrated that prolonged exposure (over 20 hours) to OH-PCB 30 can significantly enhance the contractile response of uterine tissues to oxytocin, further supporting its role as an endocrine disruptor .

Case Studies

Several studies have focused on the effects of OH-PCB 30 on wildlife and human health:

- Rainbow Trout Study : A critical study demonstrated that juvenile rainbow trout exposed to diets containing OH-PCB 30 showed significant VTG induction compared to controls. This response underscores the compound's potential ecological impact as an endocrine disruptor in aquatic environments .

- Reproductive Health Implications : Animal studies have linked exposure to PCBs and their metabolites, including OH-PCB 30, with adverse reproductive outcomes such as decreased gestation length and altered reproductive hormone levels in mammals .

Q & A

What analytical methods are recommended for detecting 4-Hydroxy-2',4',6'-trichlorobiphenyl in environmental or biological samples?

Basic Research Focus :

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for quantification due to its sensitivity and specificity. For example, transcriptional regulatory protein-based biosensors have demonstrated a detection limit of 1.0 × 10⁻⁷ M and a relative standard deviation (RSD) of 3.8% for this compound, as validated in controlled laboratory settings . Method optimization should include matrix-matched calibration to account for interference from co-eluting chlorinated biphenyl derivatives, such as 4-hydroxy-2',3',5'-trichlorobiphenyl or 4-hydroxy-3',5'-dichlorobiphenyl, which exhibit similar retention times .

Advanced Consideration :

Researchers should validate methods using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects in complex samples like adipose tissue or liver homogenates. Cross-reactivity studies with structurally similar OH-PCBs (e.g., 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl) are critical to ensure specificity .

How does this compound interact with sulfotransferase (SULT) enzymes, and what experimental models are appropriate for studying this?

Advanced Research Focus :

this compound is a substrate for sulfotransferase SULT2A1, which catalyzes its sulfation, altering its bioavailability and toxicity. In vitro assays using human liver cytosol or recombinant SULT isoforms should include kinetic parameters (e.g., , ) and substrate inhibition analysis. For instance, this compound exhibits competitive inhibition with dehydroepiandrosterone (DHEA), a physiological SULT2A1 substrate, suggesting shared binding motifs .

Methodological Note :

Use hepatocyte cultures or microsomal fractions to mimic metabolic clearance. Parallel experiments with 4'-OH-PCB-68 (a tetrachlorinated analog) can clarify structure-activity relationships (SARs) for halogen positioning and hydroxyl group orientation .

What are the estrogenic effects of this compound, and how can these be evaluated in aquatic models?

Basic Research Focus :

This compound binds to estrogen receptors (ERs) in rainbow trout (Oncorhynchus mykiss), inducing vitellogenin synthesis at concentrations ≥10 nM. Standardized in vivo assays involve exposing fish to graded doses (e.g., 1–100 nM) over 14 days, followed by liver ERα/ERβ mRNA quantification and plasma vitellogenin ELISA .

Advanced Consideration :

Mechanistic studies require ER-negative cell lines transfected with trout ER isoforms to isolate receptor-specific interactions. Co-exposure with antagonists like ICI 182,780 can confirm ER-mediated pathways. Comparative analysis with 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl reveals chlorination patterns that enhance estrogenicity .

How can researchers address discrepancies in reported detection limits for this compound across studies?

Methodological Guidance :

Discrepancies often arise from differences in instrumentation (e.g., GC-MS vs. LC-MS) or sample preparation (e.g., solid-phase extraction efficiency). To harmonize

- Use certified reference materials (CRMs) such as HPCB-3006N (50 µg/mL in isooctane) to calibrate instruments .

- Report recovery rates for spiked samples (e.g., 80–120% acceptable range) and include interlaboratory validation data .

Advanced Strategy :

Meta-analyses should account for matrix effects (e.g., lipid content in biological samples) and ionization suppression in MS-based methods. Collaborative studies using EPA Method 1613 or modified ISO 17025 protocols improve reproducibility .

What synthetic routes are available for producing this compound standards?

Basic Protocol :

The compound is synthesized via Ullmann coupling of 2,4,6-trichlorophenylboronic acid with 4-hydroxyphenyl iodide, followed by palladium-catalyzed cross-coupling. Purification involves silica gel chromatography and recrystallization from ethanol/water .

Advanced Quality Control :

Confirm purity (>98%) using orthogonal methods:

NMR : Verify absence of dihydroxylated byproducts (e.g., 3,4-dihydroxy analogs).

HPLC-UV/ECD : Monitor for trace contaminants like 4-hydroxy-2',4',5'-trichlorobiphenyl, which co-elute in non-polar mobile phases .

How does this compound compare to other OH-PCBs in environmental persistence and bioaccumulation?

Research Design :

Comparative studies should utilize log (octanol-water partition coefficient) measurements and biodegradation assays. For example:

- Log : Estimated at 5.2 for this compound, lower than pentachlorinated analogs (e.g., 4-hydroxy-2',3',4',5',6'-pentachlorobiphenyl, log = 6.1), suggesting reduced bioaccumulation potential .

- Half-life in sediment : Aerobic microbial degradation studies show 30–60 days in freshwater systems, influenced by hydroxyl group positioning .

Advanced Modeling :

Apply quantitative structure-property relationship (QSPR) models to predict environmental fate. Chlorine substitution at the para position (C4) enhances resistance to oxidative degradation compared to meta-substituted analogs .

What are the implications of this compound’s CAS registry number (14962-28-8) for database curation?

Data Management :

Cross-reference CAS 14962-28-8 with alternative identifiers (e.g., HPCB-3006N) to avoid misannotation in public databases like PubChem or DSSTox. Note that older literature may use obsolete nomenclature (e.g., "4'-OH-PCB-30") .

Advanced Integration :

Leverage cheminformatics tools (e.g., KNIME, OpenBabel) to map structural data across repositories. Curate metadata to distinguish between synthetic standards and environmental metabolites, which may differ in isomeric purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.